molecular formula C11H11ClN2 B8097733 3-(Pyridin-3-yl)aniline hydrochloride

3-(Pyridin-3-yl)aniline hydrochloride

Cat. No.: B8097733
M. Wt: 206.67 g/mol
InChI Key: PCSQJYILCLNYDP-UHFFFAOYSA-N
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Description

3-(Pyridin-3-yl)aniline hydrochloride is an aromatic amine compound featuring a pyridine ring attached to an aniline moiety via a meta-substitution pattern. The hydrochloride salt enhances its solubility in polar solvents, making it suitable for synthetic and pharmacological applications. The compound is structurally characterized by a benzene ring linked to a pyridine ring at the 3-position, with an amine group (-NH₂) on the benzene ring and a protonated pyridine nitrogen due to the hydrochloride counterion. Its molecular formula is C₁₁H₁₁ClN₂, with a molecular weight of 206.67 g/mol (derived from PubChem data and related analogs) .

Properties

IUPAC Name

3-pyridin-3-ylaniline;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2.ClH/c12-11-5-1-3-9(7-11)10-4-2-6-13-8-10;/h1-8H,12H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCSQJYILCLNYDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)N)C2=CN=CC=C2.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11ClN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-(Pyridin-3-yl)aniline hydrochloride, with the chemical formula C11H11ClN2, has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

  • Chemical Name: 3-(Pyridin-3-yl)aniline hydrochloride
  • Molecular Formula: C11H11ClN2
  • CAS Number: 1049789-92-5
  • Molecular Weight: 220.67 g/mol

The compound features a pyridine ring attached to an aniline moiety, which contributes to its reactivity and biological activity. The hydrochloride form enhances its solubility in aqueous environments, making it suitable for biological assays.

Research indicates that 3-(Pyridin-3-yl)aniline hydrochloride acts through various mechanisms depending on the biological target:

  • Nicotinic Acetylcholine Receptor Modulation: It has been studied as a potential modulator of α7 nicotinic acetylcholine receptors (nAChRs). In vitro assays demonstrated that certain derivatives could enhance receptor activity when combined with agonists like nicotine, indicating potential use in neurodegenerative diseases where cholinergic signaling is impaired .
  • FLT3 Inhibition: The compound has shown promise as an inhibitor of FLT3 (Fms-like tyrosine kinase 3), which is often mutated in acute myeloid leukemia (AML). Studies have reported that modifications to the aniline structure can significantly affect its inhibitory potency against FLT3, highlighting its potential as an anticancer agent .

Anticancer Properties

The anticancer activity of 3-(Pyridin-3-yl)aniline hydrochloride has been evaluated through various assays:

  • Cell Viability Assays: Compounds derived from 3-(Pyridin-3-yl)aniline were tested against multiple cancer cell lines, including MV4-11 (AML) and BJ (normal fibroblast). The results indicated that certain derivatives exhibited selective cytotoxicity towards cancer cells while sparing normal cells .

Antimicrobial Activity

Preliminary studies have also explored the antimicrobial properties of this compound. Its derivatives have been tested against various Gram-positive and Gram-negative bacteria, showing moderate antibacterial effects. The presence of halogen substituents in the structure appears to enhance these activities .

Table: Summary of Biological Activities

Activity TypeTarget/PathwayObserved EffectReference
Nicotinic Receptorα7 nAChRsModulation of receptor activity
Cancer TreatmentFLT3Inhibition of cell proliferation
AntimicrobialVarious BacteriaModerate antibacterial activity

Scientific Research Applications

Chemical Properties and Structure

  • IUPAC Name : 3-(Pyridin-3-yl)aniline hydrochloride
  • CAS Number : 1049789-92-5
  • Molecular Formula : C11H11ClN2
  • Molecular Weight : 206.67 g/mol
  • Purity : Typically ≥95%

The compound features a pyridine ring attached to an aniline structure, which is significant for its reactivity and interaction with biological targets.

Medicinal Chemistry

3-(Pyridin-3-yl)aniline hydrochloride has been studied for its potential as a pharmacological agent. It has been identified as a component in the development of inhibitors targeting various kinases, particularly FMS-like tyrosine kinase 3 (FLT3). The presence of the pyridine moiety enhances binding affinity and selectivity towards these targets, making it valuable in cancer research.

Case Study : In a study focused on developing FLT3 inhibitors, compounds incorporating the 3-(pyridin-3-yl)aniline structure exhibited significant inhibitory activity against FLT3 in cellular assays. The structure was crucial for maintaining activity, as modifications that removed or altered this moiety resulted in loss of efficacy .

Organic Synthesis

The compound serves as an important building block in organic synthesis. Its ability to undergo various chemical reactions allows it to be utilized in the synthesis of more complex molecules.

Applications :

  • Coupling Reactions : The aniline component can participate in palladium-catalyzed coupling reactions, facilitating the formation of diverse organic compounds.
  • Functionalization : The pyridine ring can be modified through electrophilic substitution reactions, enabling the introduction of various functional groups.

Materials Science

In materials science, 3-(Pyridin-3-yl)aniline hydrochloride is explored for its potential use in creating conductive polymers and organic electronic materials. The compound's structural features allow it to contribute to the electronic properties of polymeric materials.

Research Findings : Studies have shown that incorporating this compound into polymer matrices can enhance conductivity and thermal stability, making it suitable for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics .

The biological activity of 3-(Pyridin-3-yl)aniline hydrochloride stems from its ability to interact with specific enzymes and receptors. This interaction can lead to modulation of biochemical pathways relevant to disease mechanisms.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural analogs of 3-(Pyridin-3-yl)aniline hydrochloride, highlighting differences in substituents, physicochemical properties, and applications:

Compound Name CAS No. Molecular Formula Molecular Weight (g/mol) Key Substituents Key Properties/Applications References
3-(Pyridin-3-yl)aniline hydrochloride 57976-57-5 C₁₁H₁₁ClN₂ 206.67 Pyridin-3-yl, -NH₂ Intermediate in drug synthesis; solubility enhanced by HCl salt
3-(Pyridin-3-yl)aniline dihydrochloride 1235380-44-5 C₁₁H₁₂Cl₂N₂ 243.13 Pyridin-3-yl, -NH₂, two Cl⁻ ions Higher water solubility; used in crystallography studies
3-(Methylsulfonyl)-aniline hydrochloride 80213-28-1 C₇H₁₀ClNO₂S 171.22 Methylsulfonyl (-SO₂CH₃) Electron-withdrawing group; industrial applications (market report)
3-[(Phenylsulfonyl)methyl]aniline hydrochloride - C₁₃H₁₄ClNO₂S 283.78 Phenylsulfonyl (-SO₂C₆H₅) Synthesized via reflux (91% yield); IR/NMR data available
2-Methoxy-5-(pyridin-3-yl)aniline dihydrochloride EN300-170915 C₁₂H₁₄Cl₂N₂O 259.70 Methoxy (-OCH₃), pyridin-3-yl Enhanced lipophilicity; potential CNS drug candidate
3-[4-(Trifluoromethyl)phenyl]aniline hydrochloride - C₁₃H₁₁ClF₃N 273.69 Trifluoromethyl (-CF₃) High electronegativity; used in agrochemicals

Structural and Functional Comparisons

Substituent Effects on Solubility and Reactivity

  • The dihydrochloride analog (CAS 1235380-44-5) exhibits higher water solubility due to additional Cl⁻ ions, making it preferable for aqueous-phase reactions .
  • Methylsulfonyl (CAS 80213-28-1) and phenylsulfonyl () groups reduce basicity of the aniline NH₂ via electron-withdrawing effects, altering reactivity in coupling reactions .
  • The methoxy substituent (CAS EN300-170915) increases lipophilicity, enhancing blood-brain barrier penetration for CNS-targeting drugs .

Synthetic Methods 3-[(Phenylsulfonyl)methyl]aniline hydrochloride is synthesized via 24-hour reflux in ethanol/HCl (91% yield), with detailed IR (νmax 3340 cm⁻¹, N-H stretch) and NMR (δ 7.5–8.0 ppm, aromatic protons) data . In contrast, analogs like 3-methyl-4-(pyridin-3-yl)aniline dihydrochloride (CAS 2172097-29-7) require multi-step purification, yielding 44% after flash chromatography .

Pharmacological and Industrial Relevance 3-(Methylsulfonyl)-aniline hydrochloride (CAS 80213-28-1) has established regional markets (Europe, Asia, North America), indicating its role in agrochemical or pharmaceutical intermediates . Trifluoromethyl derivatives () are prized in drug design for metabolic stability and bioavailability .

Safety Profiles The dihydrochloride form (CAS 1235380-44-5) carries hazard codes H302/H315/H319/H335 (harmful if swallowed, skin/eye irritant, respiratory irritation), necessitating stricter handling than non-halogenated analogs .

Key Research Findings

  • Electronic Effects : Pyridine’s nitrogen position (3 vs. 2) influences hydrogen-bonding capacity. For example, 3-(Pyridin-2-yl)aniline dihydrochloride (CAS 1170936-92-1) shows reduced basicity compared to the 3-isomer due to nitrogen lone-pair orientation .
  • Market Trends : Sulfonyl-containing analogs dominate industrial applications due to stability under harsh conditions, while methoxy/pyridinyl hybrids are emerging in CNS drug discovery .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 3-(Pyridin-3-yl)aniline hydrochloride, and how can reaction yields be improved?

  • Methodology : The compound can be synthesized via reduction of nitro precursors using iron in acetic acid under reflux, followed by treatment with concentrated HCl in ethanol to form the hydrochloride salt. For example, 3-[(Phenylsulfonyl)methyl]aniline hydrochloride was synthesized via nitro group reduction (96% yield) followed by hydrolysis in HCl/ethanol . Yield optimization involves controlling reaction time (e.g., 24 hours for complete conversion) and stoichiometric ratios of reagents (e.g., 1:4 molar ratio of nitro precursor to iron filings). Purification via vacuum filtration and cold ethanol washing minimizes impurities .

Q. Which analytical techniques are most effective for characterizing 3-(Pyridin-3-yl)aniline hydrochloride, and what spectral markers should researchers prioritize?

  • Methodology :

  • IR Spectroscopy : Identify NH₂ stretches (~3300–3500 cm⁻¹) and aromatic C-H/C=C vibrations (1500–1600 cm⁻¹) .
  • NMR : Prioritize aromatic proton signals (δ 6.8–8.5 ppm in ¹H NMR) and pyridinyl ring carbons (δ 120–150 ppm in ¹³C NMR). For hydrochloride salts, note downfield shifts due to protonation .
  • GC-MS : Monitor molecular ion peaks (e.g., m/z ~216 for the free base) and fragmentation patterns to confirm structural integrity .

Q. How should 3-(Pyridin-3-yl)aniline hydrochloride be stored to ensure stability, and what are its critical degradation factors?

  • Methodology : Store at room temperature in airtight, light-protected containers. Avoid prolonged exposure to moisture, as hydrochloride salts are hygroscopic. Degradation studies for related compounds (e.g., 3-(chloromethyl)aniline hydrochloride) suggest thermal decomposition above 150°C, necessitating stability testing via thermogravimetric analysis (TGA) .

Advanced Research Questions

Q. What strategies can resolve contradictions in pharmacological data for 3-(Pyridin-3-yl)aniline derivatives as enzyme inhibitors?

  • Methodology : Structural analogs (e.g., triazine derivatives) show varied inhibition of dihydrofolate reductase (DHFR). To address data discrepancies:

  • Perform enzyme assays under standardized conditions (pH 7.4, 25°C) with purified DHFR.
  • Use computational docking (e.g., AutoDock Vina) to compare binding modes of tautomeric forms. For example, tautomerism in the pyridinyl-aniline backbone may alter hydrogen bonding with active-site residues .

Q. How can computational modeling predict the tautomeric behavior of 3-(Pyridin-3-yl)aniline hydrochloride in solution?

  • Methodology : Density Functional Theory (DFT) calculations (B3LYP/6-311+G(d,p)) can model tautomeric equilibria. Key parameters include:

  • Solvent effects (e.g., ethanol vs. water) using the Polarizable Continuum Model (PCM).
  • Proton affinity differences between pyridinyl nitrogen and aniline groups. Experimental validation via pH-dependent NMR (e.g., ¹H shifts at varying pH) .

Q. What experimental modifications are required to overcome challenges in synthesizing triazine derivatives from 3-(Pyridin-3-yl)aniline hydrochloride?

  • Methodology : Failed triazine formation (e.g., in ) may arise from steric hindrance or poor nucleophilicity. Solutions include:

  • Using milder coupling agents (e.g., HATU instead of DCC) to activate carboxyl groups.
  • Introducing directing groups (e.g., sulfonyl) to enhance regioselectivity in cyclocondensation reactions .

Q. How does 3-(Pyridin-3-yl)aniline hydrochloride interact with histone deacetylases (HDACs), and what structural analogs enhance selectivity?

  • Methodology : Compare inhibition profiles with known HDAC inhibitors (e.g., Trichostatin-A). Use fluorescence-based assays (e.g., Fluor de Lys) to measure IC₅₀ values. Structural analogs like MS275 (pyridinyl carbamate derivatives) show enhanced selectivity for Class I HDACs via π-π stacking with catalytic pockets .

Q. What safety protocols are critical when handling 3-(Pyridin-3-yl)aniline hydrochloride in high-throughput screening?

  • Methodology : Despite limited hazard data for this compound, follow general aniline safety guidelines:

  • Use fume hoods and PPE (nitrile gloves, lab coats) to avoid inhalation/skin contact.
  • Neutralize waste with 1M NaOH before disposal. Reference safety sheets for related pyridinyl amines (e.g., 1-(Pyridin-3-yl)piperazine hydrochloride) .

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